molecular formula C21H23N3O4 B10806281 N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide

N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide

Cat. No.: B10806281
M. Wt: 381.4 g/mol
InChI Key: LIHPRDOCMCAXRG-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide is a structurally complex acetamide derivative featuring a substituted imidazolidinone core. The compound’s structure includes:

  • Imidazolidinone ring: A five-membered heterocyclic ring with two ketone groups at positions 2 and 5.
  • Substituents: A methyl group and a p-tolyl (4-methylphenyl) group at position 4 of the imidazolidinone ring.
  • Acetamide side chain: A 2-methoxybenzyl group attached to the nitrogen of the acetamide moiety.

The synthesis of analogous compounds (e.g., ) often involves coupling reactions between activated carboxylic acids and amines, followed by oxidation or purification steps .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-14-8-10-16(11-9-14)21(2)19(26)24(20(27)23-21)13-18(25)22-12-15-6-4-5-7-17(15)28-3/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,27)

InChI Key

LIHPRDOCMCAXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3OC)C

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for WAY-351429 are not widely documented in publicly available sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Chemical Reactions Analysis

WAY-351429 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Studies indicate that derivatives of acetamides similar to N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1.27 µM
Compound BEscherichia coli1.43 µM
Compound CCandida albicans2.60 µM

These findings suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of such compounds, making them potential candidates for developing new antibiotics.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Research has shown that compounds with similar imidazolidinone structures can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity Against HCT116 Cells

In a study evaluating the anticancer effects of related compounds, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU). The most potent derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells.

Table 2: Anticancer Activity Against HCT116 Cell Line

Compound NameIC50 Value (µM)Comparison to 5-FU (IC50 = 9.99 µM)
Compound D5.85More potent
Compound E4.53More potent

These results indicate that this compound and its analogs could serve as promising leads in anticancer drug development.

Antitubercular Activity

The compound has also shown promise in treating tuberculosis. Studies have assessed its efficacy against Mycobacterium tuberculosis and found that certain derivatives possess significant inhibitory action on vital mycobacterial enzymes.

Research Findings

In vitro studies demonstrated that some derivatives exhibited strong activity against Mycobacterium tuberculosis H37Rv, indicating their potential as antitubercular agents.

Table 3: In Vitro Antitubercular Activity

Compound NameEnzyme TargetInhibition Percentage (%)
Compound FIsocitrate lyase75
Compound GPantothenate synthetase80

These findings highlight the potential of this compound in addressing infectious diseases like tuberculosis.

Mechanism of Action

WAY-351429 exerts its effects by inhibiting choline kinase, an enzyme crucial for the synthesis of phosphatidylcholine. By blocking this enzyme, the compound can disrupt the production of cell membranes, affecting various cellular functions. The molecular targets and pathways involved include the choline kinase pathway and related metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related derivatives based on substituent effects, molecular properties, and biological activities. Key analogs include:

2-Chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide (CAS: 956728-19-1)

  • Molecular Formula : C₁₄H₁₆ClN₃O₃
  • Key Features: Chloroacetamide group and 4-(2-phenylethyl) substituent on the imidazolidinone.
  • Toxicity: Higher acute toxicity (Packing Group III, UN# 2811) compared to non-halogenated analogs.

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

  • Molecular Formula : C₁₇H₁₂Cl₂N₄O₃
  • Key Features: Quinazolinone core and dichlorophenylmethyl substituent.
  • Comparison: The quinazolinone ring (aromatic, planar) may enhance π-π stacking interactions in biological targets compared to the imidazolidinone .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

  • Molecular Formula : C₂₄H₂₂N₄O₃
  • Key Features : Benzimidazole and benzodioxol substituents.
  • Benzodioxol group increases metabolic stability due to electron-rich oxygen atoms. Activity: Identified as a potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor .

2-(4-{2-Bromo-4-[(2-cyanobenzyl)oxy]-5-methoxybenzylidene}-2,5-dioxo-1-imidazolidinyl)-N-(4-methylphenyl)acetamide

  • Molecular Formula : C₂₈H₂₃BrN₄O₅
  • Key Features: Bromine atom, cyanobenzyloxy group, and extended conjugation.
  • High molecular weight (575.41 g/mol) could reduce bioavailability compared to the target compound.

2-[(4E)-2,5-Dioxo-4-(thiophen-2-ylmethylidene)imidazolidin-1-yl]-N-(4-methylphenyl)acetamide

  • Molecular Formula : C₁₇H₁₅N₃O₃S
  • Key Features: Thiophene-conjugated imidazolidinone and 4-methylphenyl group.
  • Rigid double bond (4E) may restrict conformational flexibility, affecting target binding.

Research Findings and Implications

  • Substituent Effects: Methoxy groups (e.g., 2-methoxybenzyl) improve solubility and metabolic stability compared to halogenated analogs .
  • Toxicity Trends : Halogenated derivatives (e.g., chloro, bromo) exhibit higher acute toxicity due to reactive electrophilic centers .

Biological Activity

N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3, with a molecular weight of 316.37 g/mol. It features an imidazolidinone core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the imidazolidinone ring and subsequent substitution reactions to introduce the methoxybenzyl group.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through caspase activation pathways .

Antimicrobial Activity

Compounds containing imidazolidinone structures have been evaluated for antimicrobial activity. Research has shown that substitutions on the imidazolidinone ring can enhance antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported in the low micromolar range, indicating potent activity .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of imidazolidinone derivatives, this compound was tested against several tumor cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Screening

Another study investigated the antimicrobial efficacy of various imidazolidinone derivatives. This compound was found to exhibit strong activity against Staphylococcus aureus with an MIC of 5 µg/mL. This highlights its potential application in treating infections caused by antibiotic-resistant strains.

Data Tables

Activity Cell Line IC50 (µM) MIC (µg/mL)
AnticancerA54910-
AnticancerC615-
AntimicrobialStaphylococcus aureus-5
AntimicrobialE. coli-10

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